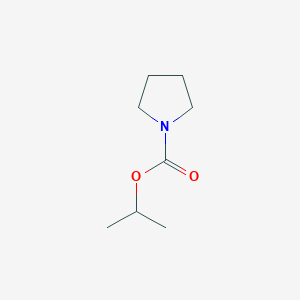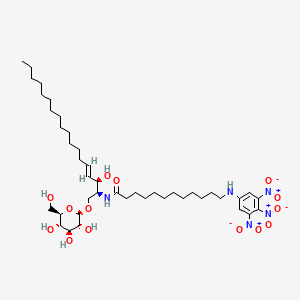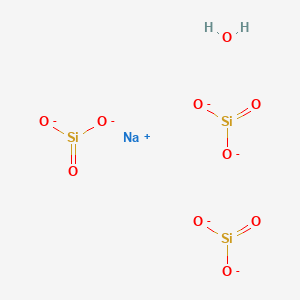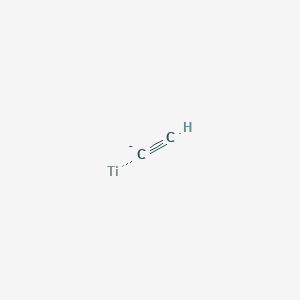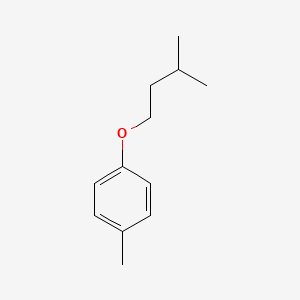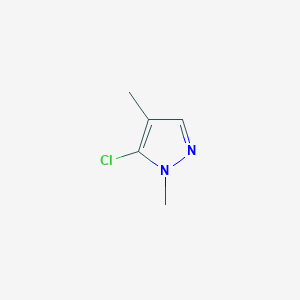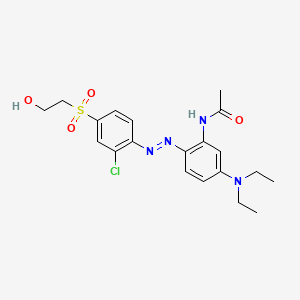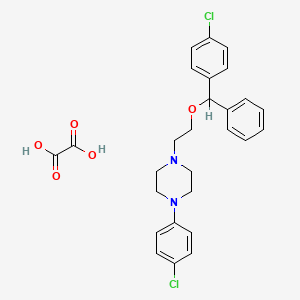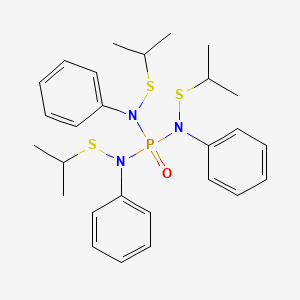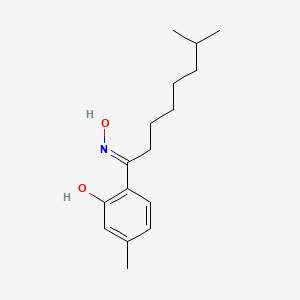
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime is a heterocyclic organic compound with the molecular formula C16H25NO2 and a molecular weight of 263.3752 g/mol . This compound is known for its unique structure, which includes a hydroxy group and an oxime functional group attached to a nonane backbone. It is primarily used in research and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-p-tolyl)isononane-1-one oxime typically involves the reaction of 1-(2-Hydroxy-p-tolyl)isononane-1-one with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group . The general reaction scheme is as follows:
- Dissolve 1-(2-Hydroxy-p-tolyl)isononane-1-one in an appropriate solvent (e.g., ethanol or methanol).
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH of the reaction mixture using an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The hydroxy and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-Oxo-p-tolyl)isononane-1-one.
Reduction: Formation of 1-(2-Hydroxy-p-tolyl)isononane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-p-tolyl)isononane-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may influence various biochemical processes. Additionally, the hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxy-p-tolyl)isononane-1-one: Lacks the oxime group but shares the same hydroxy and nonane backbone.
1-(2-Hydroxy-p-tolyl)isononane-1-amine: Contains an amine group instead of the oxime group.
1-(2-Oxo-p-tolyl)isononane-1-one: Contains a carbonyl group instead of the hydroxy group.
Uniqueness
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime is unique due to the presence of both hydroxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
57077-34-6 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
2-[(E)-N-hydroxy-C-(6-methylheptyl)carbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C16H25NO2/c1-12(2)7-5-4-6-8-15(17-19)14-10-9-13(3)11-16(14)18/h9-12,18-19H,4-8H2,1-3H3/b17-15+ |
Clé InChI |
IMORQTKCNMQKRF-BMRADRMJSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)/C(=N/O)/CCCCCC(C)C)O |
SMILES canonique |
CC1=CC(=C(C=C1)C(=NO)CCCCCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


